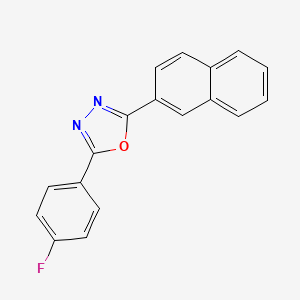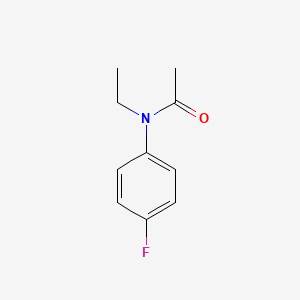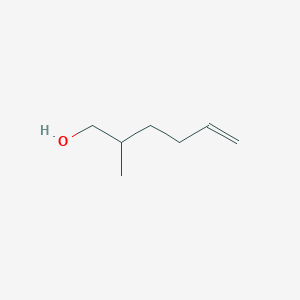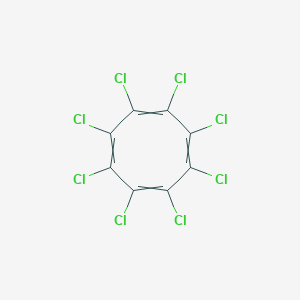
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene is a chlorinated hydrocarbon with the molecular formula C8Cl8 This compound is known for its unique structure, which consists of a cyclooctatetraene ring with eight chlorine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene typically involves the chlorination of cyclooctatetraene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process can be summarized as follows:
Starting Material: Cyclooctatetraene (C8H8)
Chlorinating Agent: Chlorine gas (Cl2)
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the continuous chlorination of cyclooctatetraene in a reactor, with careful control of temperature, pressure, and chlorine feed rate to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated cyclooctatetraene derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene involves its interaction with molecular targets and pathways within a system. The compound’s effects are primarily due to its high chlorine content, which can lead to the formation of reactive intermediates and interactions with nucleophilic sites in biomolecules. These interactions can result in various biological and chemical effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclohexane (C6H6Cl6): A chlorinated cyclohexane with six chlorine atoms.
Tetrachlorocyclopentadiene (C5H2Cl4): A chlorinated cyclopentadiene with four chlorine atoms.
Octachlorostyrene (C8Cl8): A chlorinated styrene derivative with eight chlorine atoms.
Uniqueness
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene is unique due to its specific structure and high degree of chlorination. This makes it distinct from other chlorinated hydrocarbons and provides it with unique chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
24648-09-7 |
|---|---|
Formule moléculaire |
C8Cl8 |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octachlorocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8Cl8/c9-1-2(10)4(12)6(14)8(16)7(15)5(13)3(1)11 |
Clé InChI |
PYCDAZBHFJUGMB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


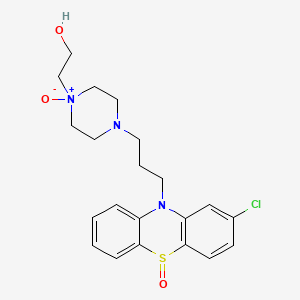
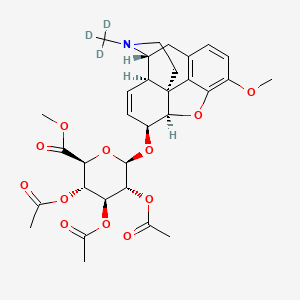
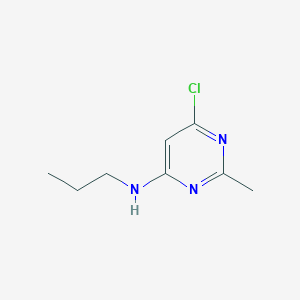
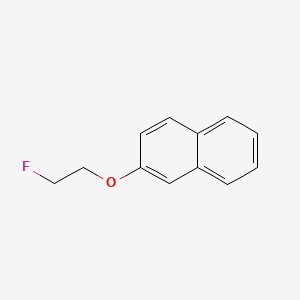
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
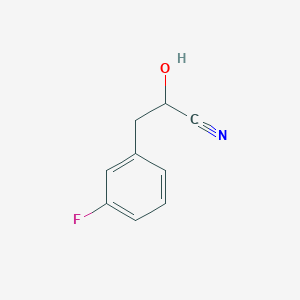

![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

